molecular formula C13H16N2 B577119 2-(4-methylpent-1-en-2-yl)-1H-benzimidazole CAS No. 13786-51-1

2-(4-methylpent-1-en-2-yl)-1H-benzimidazole

Cat. No.: B577119
CAS No.: 13786-51-1
M. Wt: 200.285
InChI Key: PYBWWOGAZBCJIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methylpent-1-en-2-yl)-1H-benzimidazole is an organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agriculture, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylpent-1-en-2-yl)-1H-benzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. One common method is the reaction of o-phenylenediamine with 4-methylpent-1-en-2-one under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as Lewis acids can be used to accelerate the reaction, and advanced purification techniques like chromatography may be employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylpent-1-en-2-yl)-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of benzimidazole derivatives with different functional groups.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzimidazole ring is substituted with different nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various benzimidazole derivatives with altered functional groups, which can have different biological and chemical properties.

Scientific Research Applications

2-(4-methylpent-1-en-2-yl)-1H-benzimidazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-methylpent-1-en-2-yl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylpent-1-en-2-yl)-1H-benzimidazole
  • 2-(4-methylpent-1-en-2-yl)-1H-benzotriazole
  • 2-(4-methylpent-1-en-2-yl)-1H-benzoxazole

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

13786-51-1

Molecular Formula

C13H16N2

Molecular Weight

200.285

IUPAC Name

2-(4-methylpent-1-en-2-yl)-1H-benzimidazole

InChI

InChI=1S/C13H16N2/c1-9(2)8-10(3)13-14-11-6-4-5-7-12(11)15-13/h4-7,9H,3,8H2,1-2H3,(H,14,15)

InChI Key

PYBWWOGAZBCJIB-UHFFFAOYSA-N

SMILES

CC(C)CC(=C)C1=NC2=CC=CC=C2N1

Synonyms

Benzimidazole, 2-(1-isobutylvinyl)- (8CI)

Origin of Product

United States

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